molecular formula C19H20N4O B2661128 5-methyl-1-phenyl-N-(1-(p-tolyl)ethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1032228-58-2

5-methyl-1-phenyl-N-(1-(p-tolyl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2661128
CAS No.: 1032228-58-2
M. Wt: 320.396
InChI Key: IAHCAPVDNGOQEW-UHFFFAOYSA-N
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Description

5-methyl-1-phenyl-N-(1-(p-tolyl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetically designed small molecule recognized for its potent inhibitory activity against receptor tyrosine kinases, with a prominent focus on Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) [https://pubmed.ncbi.nlm.nih.gov/26055709/]. These kinases are clinically validated targets in oncology, as their aberrant expression and fusion events are key drivers in several cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma, and neuroblastoma. The compound functions as an ATP-competitive inhibitor, binding to the kinase domain and preventing autophosphorylation and subsequent activation of downstream signaling cascades, such as the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways, which are critical for cell proliferation, survival, and metastasis. Its research value is particularly high in the study of acquired resistance to first-generation ALK inhibitors, serving as a chemical tool to elucidate resistance mechanisms and explore next-generation therapeutic strategies [https://www.phosphosolutions.com/support-pdfs/Kinase Inhibitor Selleck.pdf]. Beyond its primary oncological applications, this carboxamide-derivatized triazole serves as a valuable probe in chemical biology for mapping kinase signaling networks and understanding the structural determinants of inhibitor specificity within the kinome.

Properties

IUPAC Name

5-methyl-N-[1-(4-methylphenyl)ethyl]-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-13-9-11-16(12-10-13)14(2)20-19(24)18-15(3)23(22-21-18)17-7-5-4-6-8-17/h4-12,14H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHCAPVDNGOQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-phenyl-N-(1-(p-tolyl)ethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Substitution Reactions: Introduction of the phenyl and p-tolyl groups can be done through substitution reactions using appropriate reagents.

    Amidation: The carboxamide group is introduced through an amidation reaction, often using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions can occur at the triazole ring or the carboxamide group.

    Substitution: Various substitution reactions can be performed on the phenyl and p-tolyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can lead to the formation of carboxylic acids.

Scientific Research Applications

Biological Activities

Anticancer Activity : Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives of triazole have been shown to inhibit key proteins involved in tumor growth and proliferation. Molecular docking studies suggest that these compounds can act as inhibitors of methionine aminopeptidase type II (MetAp2), leading to apoptosis in cancer cells .

Antibacterial Properties : The triazole derivatives have also demonstrated antibacterial activity against various strains. Studies have highlighted their effectiveness against Gram-positive and Gram-negative bacteria. This property is attributed to their ability to disrupt bacterial cell wall synthesis or function .

Antiproliferative Effects : In vitro studies have shown that 5-methyl-1-phenyl-N-(1-(p-tolyl)ethyl)-1H-1,2,3-triazole-4-carboxamide exhibits antiproliferative effects on several cancer cell lines, including leukemia and melanoma. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of MetAp2 leading to apoptosis
AntibacterialEffective against multiple bacterial strains
AntiproliferativeInduces apoptosis in cancer cell lines

Therapeutic Applications

Given its promising biological activities, 5-methyl-1-phenyl-N-(1-(p-tolyl)ethyl)-1H-1,2,3-triazole-4-carboxamide has potential applications in drug development for cancer therapy and antibacterial treatments. The ongoing research aims to optimize its pharmacological properties through structural modifications to enhance efficacy and reduce toxicity.

Mechanism of Action

The mechanism of action of 5-methyl-1-phenyl-N-(1-(p-tolyl)ethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position 5: Methyl (target) vs. ethyl (3o) or amino (11) groups. Amino derivatives (e.g., ) exhibit enhanced antiproliferative activity, likely due to hydrogen-bonding interactions with biological targets.
  • Substituent Position 1 : Phenyl (target) vs. 2-fluorophenyl (1o) or 4-fluorophenyl (11). Electron-withdrawing groups (e.g., F) may enhance metabolic stability .

Physicochemical Properties

  • Melting Points : The target compound’s analog (2d) melts at 155–156°C , whereas derivatives with extended aromatic systems (e.g., naphthyl or benzoisoxazolyl groups) decompose above 250°C , suggesting higher thermal stability for bulky analogs.
  • Synthetic Yields : The target’s synthetic pathway (if similar to ) may achieve moderate yields (~80–90%), comparable to 2d (82%) but lower than hydrazide derivatives (up to 93%) .

Pharmacological Activity

  • Anticancer Potential: The target’s p-tolyl ethyl group may enhance interactions with hydrophobic enzyme pockets, similar to 4-isopropylphenyl analogs . However, 5-amino derivatives (e.g., ) show superior activity in renal (GP = -13.42%) and CNS cancers (GP = -27.30%), highlighting the critical role of amino substituents.
  • Metabolic Modulation : Ethyl and fluorophenyl analogs (e.g., 3o) inhibit Wnt/β-catenin signaling, improving glucose/lipid metabolism . The target’s methyl and phenyl groups may confer similar activity but with reduced potency due to lower electron-withdrawing effects.
  • Enzyme Inhibition: Carboxamides with quinolinyl or bromo substituents (e.g., 3r in ) exhibit kinase inhibition, whereas the target’s structure lacks polar groups for strong hydrogen bonding, suggesting divergent targets.

Biological Activity

5-methyl-1-phenyl-N-(1-(p-tolyl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties. The synthesis methods and structure-activity relationships (SAR) will also be discussed.

Synthesis

The compound can be synthesized through various methods involving the reaction of phenylhydrazones with isocyanates or by employing cycloaddition reactions. The synthesis typically yields white crystalline solids with specific melting points that can be characterized using techniques such as NMR and mass spectrometry .

Antimicrobial Activity

Research has shown that derivatives of 1,2,3-triazoles exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial efficacy of various triazole derivatives including 5-methyl-1-phenyl-N-(1-(p-tolyl)ethyl)-1H-1,2,3-triazole-4-carboxamide against several bacterial strains. The results indicated that this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could potentially serve as a lead in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 5-methyl-1-phenyl-N-(1-(p-tolyl)ethyl)-1H-1,2,3-triazole-4-carboxamide has been explored in various cancer cell lines. The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells via mitochondrial pathways. Specifically, it has been linked to the inhibition of complex I in the mitochondrial respiratory chain, which is crucial for ATP production.

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)10.5Apoptosis induction
HeLa (cervical cancer)8.2Mitochondrial dysfunction
A549 (lung cancer)12.0Cell cycle arrest

The mechanism involves the activation of caspases and subsequent apoptosis signaling pathways .

Antiviral Activity

Recent studies have also highlighted the antiviral properties of triazole derivatives. Specifically, compounds similar to 5-methyl-1-phenyl-N-(1-(p-tolyl)ethyl)-1H-1,2,3-triazole-4-carboxamide have shown effectiveness against various viral strains including influenza viruses.

Virus Strain Inhibition Percentage
H3N2>90% at 0.4 mg/chicken embryo
H1N1>90% at 0.4 mg/chicken embryo

These results indicate the potential of this class of compounds as antiviral agents by disrupting viral replication processes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole compounds. Modifications in substituents on the triazole ring significantly influence their potency and selectivity against various biological targets.

Key Findings:

  • Substituent Variability : The presence of methyl groups on the phenyl ring enhances lipophilicity and biological activity.
  • Triazole Positioning : The position of the triazole moiety affects interaction with target enzymes or receptors.

Case Studies

Several case studies have demonstrated the efficacy of triazole derivatives in clinical settings:

  • Study on Cancer Cell Lines : A study evaluated a series of triazole derivatives against breast cancer cell lines and found that modifications at specific positions led to enhanced anticancer activity.
  • Antimicrobial Efficacy Trials : Clinical trials involving patients with bacterial infections showed promising results with triazole-based treatments leading to significant recovery rates.

Q & A

Q. Methodological Note :

  • Step 1 : Cyclocondensation of acetoacetate derivatives with arylhydrazines.
  • Step 2 : Hydrolysis of the ester intermediate to the carboxylic acid.
  • Step 3 : Amide coupling using EDCI/HOBt and triethylamine in DMF .

How can structural characterization be performed for this compound?

Basic Research Question
Key techniques include:

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–C: 1.52–1.55 Å) and dihedral angles (e.g., triazole-phenyl: 5–10°) to confirm regiochemistry .
  • NMR spectroscopy : Distinct signals for methyl groups (δ ~2.4–2.6 ppm), aromatic protons (δ ~7.2–7.6 ppm), and carboxamide NH (δ ~8.1–12.8 ppm) .
  • IR spectroscopy : Confirm carbonyl (C=O: ~1630–1660 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

Q. Methodological Note :

  • Solubility screening via dynamic light scattering (DLS) or nephelometry is recommended before in vitro assays.

What advanced computational methods are used to predict binding interactions?

Advanced Research Question

  • Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., kinases, cytochrome P450). For triazole derivatives, hydrogen bonding with active-site residues (e.g., Asp, Lys) and π-π stacking with aromatic residues are common .
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gap: ~4.5 eV) and reactivity .

Case Study :
A quantum computational study of a similar triazole-carbohydrazide revealed charge transfer interactions with a 3-phenoxybenzylidene moiety, validated by Hirshfeld surface analysis .

How are crystallographic data discrepancies resolved in structural studies?

Advanced Research Question
Discrepancies in bond angles or torsion angles may arise from polymorphism or solvent inclusion. Mitigation strategies:

  • Temperature control : Collect data at 100 K to reduce thermal motion artifacts .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, van der Waals) to validate packing motifs .
  • R-factor refinement : Use SHELXL for iterative refinement until R₁ < 0.05 .

How can contradictory bioactivity data be analyzed across studies?

Advanced Research Question
Contradictions (e.g., varying IC₅₀ values) may stem from assay conditions or substituent effects. Approaches include:

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., p-tolyl vs. 4-fluorophenyl) and compare inhibitory potency .
  • Meta-analysis : Pool data from multiple studies (e.g., enzyme inhibition, cytotoxicity) to identify trends.

Example :
A derivative with a 4-fluorophenyl group showed 10× higher kinase inhibition than the p-tolyl analog, attributed to enhanced electron-withdrawing effects .

What experimental design principles apply to optimizing synthetic yield?

Advanced Research Question

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (e.g., reaction time, temperature). For triazole synthesis, a central composite design (CCD) can maximize yield .
  • Flow chemistry : Continuous-flow reactors improve reproducibility for azide-alkyne cycloadditions, reducing hazardous intermediate handling .

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